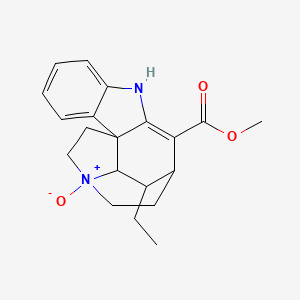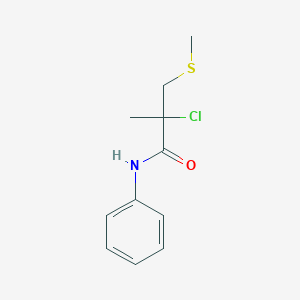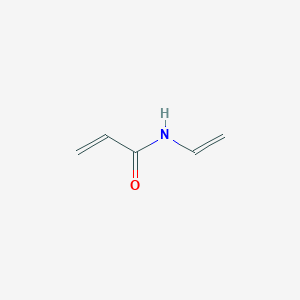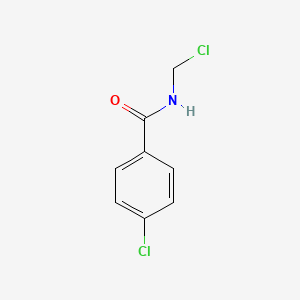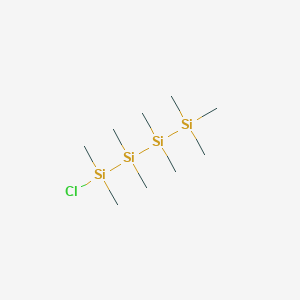
1-Chloro-1,1,2,2,3,3,4,4,4-nonamethyltetrasilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,1,2,2,3,3,4,4,4-nonamethyltetrasilane is an organosilicon compound characterized by the presence of a chlorine atom and multiple methyl groups attached to a tetrasilane backbone
Preparation Methods
The synthesis of 1-Chloro-1,1,2,2,3,3,4,4,4-nonamethyltetrasilane typically involves the chlorination of nonamethyltetrasilane. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity.
Chemical Reactions Analysis
1-Chloro-1,1,2,2,3,3,4,4,4-nonamethyltetrasilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1,1,2,2,3,3,4,4,4-nonamethyltetrasilane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-1,1,2,2,3,3,4,4,4-nonamethyltetrasilane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the silicon backbone can engage in various bonding interactions. These interactions can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
1-Chloro-1,1,2,2,3,3,4,4,4-nonamethyltetrasilane can be compared with other similar compounds, such as:
1-Chloro-1,2,2,3,3,4-hexafluorocyclobutane: Differing in the presence of fluorine atoms and a cyclobutane ring.
2-Propanone, 1-chloro-: Featuring a different backbone structure and functional groups.
Properties
CAS No. |
51531-19-2 |
|---|---|
Molecular Formula |
C9H27ClSi4 |
Molecular Weight |
283.10 g/mol |
IUPAC Name |
chloro-[[dimethyl(trimethylsilyl)silyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C9H27ClSi4/c1-11(2,3)13(6,7)14(8,9)12(4,5)10/h1-9H3 |
InChI Key |
YBTSNEYHVYJGCP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


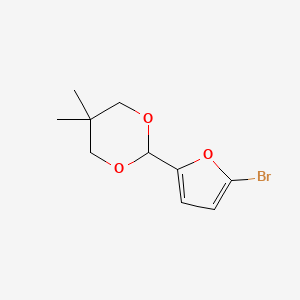
![2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667481.png)

![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)
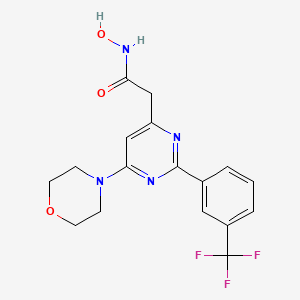
![Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B14667496.png)
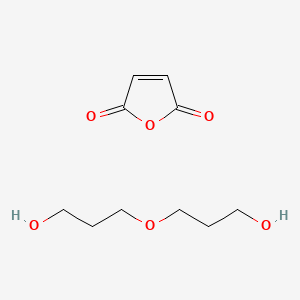
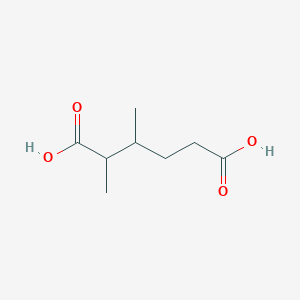
![N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine](/img/structure/B14667520.png)
![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)
